2-Chloro-5-(trifluoromethyl)pyridin-4-ol
CAS No.: 1211541-22-8
Cat. No.: VC0059493
Molecular Formula: C6H3ClF3NO
Molecular Weight: 197.541
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211541-22-8 |
|---|---|
| Molecular Formula | C6H3ClF3NO |
| Molecular Weight | 197.541 |
| IUPAC Name | 2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12) |
| Standard InChI Key | RZEHNPDGUXPCCX-UHFFFAOYSA-N |
| SMILES | C1=C(NC=C(C1=O)C(F)(F)F)Cl |
Introduction
Chemical Structure and Properties
Basic Identification
2-Chloro-5-(trifluoromethyl)pyridin-4-ol belongs to the class of trifluoromethyl-substituted pyridines. Its structure features a pyridine ring with three distinct functional groups that collectively determine its chemical and biological properties.
| Property | Value |
|---|---|
| CAS Number | 1211541-22-8 |
| Molecular Formula | C6H3ClF3NO |
| Molecular Weight | 197.541 g/mol |
| IUPAC Name | 2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one |
| InChI Key | RZEHNPDGUXPCCX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC=C(C1=O)C(F)(F)F)Cl |
Physical and Chemical Characteristics
The physical and chemical characteristics of this compound are significantly influenced by the electron-withdrawing trifluoromethyl group, which creates an electron-deficient environment around the pyridine ring. This electronic distribution affects the compound's reactivity, solubility, and interaction with biological systems.
The trifluoromethyl group enhances the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems. Additionally, the hydroxyl group allows for hydrogen bonding, which can influence the compound's solubility and bioavailability, thereby enhancing its pharmacological properties.
Chemical Reactivity
Reaction Profile
The chemical reactivity of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol is largely governed by the electronic effects of its substituents. The trifluoromethyl group's electron-withdrawing nature significantly affects the electron distribution within the molecule.
Principal Reaction Types
The compound can participate in several types of chemical reactions, including:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chlorine atom at position 2 can be displaced by various nucleophiles due to the electron-withdrawing effects of the trifluoromethyl group |
| Oxidation Reactions | The hydroxyl group at position 4 can undergo oxidation to form corresponding ketones or aldehydes |
| Cyclization Reactions | The compound can participate in cyclization reactions to form more complex heterocyclic structures |
Biological Activity
Antimicrobial Properties
Research indicates that 2-Chloro-5-(trifluoromethyl)pyridin-4-ol exhibits notable biological activity, particularly antibacterial properties against methicillin-resistant bacteria. This antimicrobial activity represents one of the most promising applications of the compound in pharmaceutical research.
Mechanism of Action
The biological activities of this compound can be attributed to several structural features:
The unique combination of these functional groups creates a specific electronic environment that may enable the compound to interfere with essential bacterial processes, though the exact molecular mechanisms require further investigation.
Chronic Health Effects
Long-term exposure to this compound may lead to persistent health issues:
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Asthma-like symptoms may continue for months or even years after exposure ends, possibly due to reactive airways dysfunction syndrome (RADS).
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RADS can occur after exposure to high levels of highly irritating compounds, characterized by sudden onset of persistent asthma-like symptoms within minutes to hours of documented exposure .
Research Applications
Pharmaceutical Development
2-Chloro-5-(trifluoromethyl)pyridin-4-ol has significant potential in pharmaceutical research, particularly in the development of:
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Antibacterial agents, especially against resistant strains
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Enzyme inhibitors, particularly those targeting specific biochemical pathways
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Novel drug candidates with enhanced pharmacokinetic properties due to the trifluoromethyl group
The compound's potential for enzyme inhibition, specifically regarding DPP-4 (Dipeptidyl Peptidase IV), suggests possible applications in diabetes treatment research. The structural features allow effective binding to enzyme active sites, potentially inhibiting activity and contributing to lower blood glucose levels.
Agrochemical Applications
The compound and its derivatives may have applications in agrochemical development, including:
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Herbicides
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Fungicides
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Insecticides
Trifluoromethylpyridines as a class are known to be used extensively in both agrochemical and pharmaceutical industries due to their unique physicochemical properties.
Structure-Activity Relationship Studies
The compound serves as a valuable scaffold for structure-activity relationship studies, where systematic modifications can be made to understand:
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The impact of different substituents on biological activity
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Structure-based optimization of potency and selectivity
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Development of more effective and safer bioactive compounds
Current Research Findings
Antimicrobial Efficacy Studies
Current research into the antibacterial properties of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol has demonstrated efficacy against various bacterial strains. The compound shows particular promise against methicillin-resistant bacteria, suggesting potential applications in addressing antibiotic resistance challenges.
Pharmacokinetic Profile
The pharmacokinetic behavior of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol is influenced by its structural features:
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The hydroxyl group may enhance solubility in biological fluids
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The lipophilicity introduced by the trifluoromethyl group could facilitate membrane permeability
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Potential metabolic pathways include oxidation and conjugation reactions, affecting bioactivity and elimination
Synthetic Methods
Laboratory Synthesis
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol typically involves multiple steps, including chlorination and fluorination of pyridine derivatives. Common methods may include:
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Direct chlorination and fluorination of 3-picoline
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Aromatic nuclear chlorination of the pyridine ring
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Selective functionalization strategies to introduce the trifluoromethyl group
Industrial Production
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing efficient and cost-effective reagents. The use of N-fluoropyridinium salts as precursors has been reported to achieve high yields of substituted fluoropyridines.
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